3-Bromo-2-(2-methoxy-ethyl)-thiophene

Description

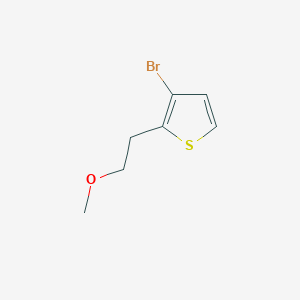

3-Bromo-2-(2-methoxy-ethyl)-thiophene is a brominated thiophene derivative featuring a methoxy-ethyl substituent at the 2-position and a bromine atom at the 3-position. Thiophene derivatives are pivotal in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science due to their electronic and structural versatility. This compound’s reactive bromine site enables cross-coupling reactions (e.g., Suzuki, Sonogashira), while the methoxy-ethyl group introduces steric and electronic effects that influence reactivity and solubility .

Properties

Molecular Formula |

C7H9BrOS |

|---|---|

Molecular Weight |

221.12 g/mol |

IUPAC Name |

3-bromo-2-(2-methoxyethyl)thiophene |

InChI |

InChI=1S/C7H9BrOS/c1-9-4-2-7-6(8)3-5-10-7/h3,5H,2,4H2,1H3 |

InChI Key |

BZVSLZYDQZMBGB-UHFFFAOYSA-N |

Canonical SMILES |

COCCC1=C(C=CS1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Bromo-2-[2-(4-butylphenyl)ethynyl]thiophene (13)

- Synthesis: Prepared via Sonogashira coupling of 2,3-dibromothiophene with 1-butyl-4-ethynylbenzene (30% yield after lithiation and iodomethane reaction) .

- Advantages : Regioselective introduction of ethynyl and alkyl groups using commercially available 2,3-dibromothiophene. Route B (lithiation) is more convenient than Route A, despite lower yields .

- Comparison : Unlike 3-Bromo-2-(2-methoxy-ethyl)-thiophene, the ethynyl group in 13 enhances conjugation, making it suitable for optoelectronic materials.

3-Bromo-2-(2-bromophenyl)benzo[b]thiophene (5)

- Synthesis : Achieved via Suzuki coupling of 2,3-dibromobenzo[b]thiophene and o-bromophenylboronic acid (79% yield) .

- Reactivity: Used to form silane derivatives through lithiation and SiCl4 treatment, highlighting its utility in organometallic chemistry .

- Comparison : The benzo[b]thiophene core in 5 offers extended π-conjugation compared to the simpler thiophene backbone in the target compound, altering electronic properties.

Poly[3-(6-bromohexyl)thiophene]

- Synthesis : Polymerized under controlled conditions, yielding products with variable molar mass and regioregularity (determined by ¹H-NMR) .

- Comparison : The bromohexyl side chain in this polymer improves solubility and processability, whereas the methoxy-ethyl group in the target compound may offer similar benefits but with differing electronic effects .

Substituent Effects on Reactivity and Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.